molecular formula C10H11BrO2 B3021209 Ethyl 3-bromo-5-methylbenzoate CAS No. 612834-81-8

Ethyl 3-bromo-5-methylbenzoate

Cat. No. B3021209
CAS RN: 612834-81-8
M. Wt: 243.1 g/mol
InChI Key: FKMQOAPQTQCQCN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-methylbenzoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, molecular structure, and chemical properties of structurally similar compounds. These insights can be extrapolated to understand the characteristics and potential applications of Ethyl 3-bromo-5-methylbenzoate.

Synthesis Analysis

The synthesis of compounds closely related to Ethyl 3-bromo-5-methylbenzoate often involves halogenation, cyclization, and esterification reactions. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates the potential for creating brominated aromatic compounds with complex structures . Similarly, the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate through oxidation suggests a method for introducing bromine and ester groups into a benzofuran derivative . These methods could be adapted for the synthesis of Ethyl 3-bromo-5-methylbenzoate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-bromo-5-methylbenzoate is often characterized by X-ray crystallography. For example, the crystal structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using this technique, confirming the arrangement of substituents around the benzene ring . The presence of halogen atoms like bromine in the molecule can significantly influence the molecular geometry and intermolecular interactions, such as π-π stacking and hydrogen bonding, as seen in the crystal structure of related compounds .

Chemical Reactions Analysis

The reactivity of brominated aromatic esters, akin to Ethyl 3-bromo-5-methylbenzoate, is highlighted by their participation in further chemical transformations. For instance, brominated heterocycles can undergo palladium-catalyzed cross-coupling reactions to form more complex molecules . The presence of a bromine atom on the aromatic ring makes these compounds suitable for nucleophilic substitution reactions, which can be utilized to introduce various functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-bromo-5-methylbenzoate can be inferred from related compounds. Brominated aromatic esters typically exhibit distinct melting points, solubilities, and densities that are influenced by the nature of the substituents on the aromatic ring . The presence of an ester group can affect the compound's polarity and solubility in organic solvents. Moreover, the introduction of a bromine atom can increase the molecular weight and influence the compound's reactivity in electrophilic aromatic substitution reactions.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-bromo-5-methylbenzoate serves as a precursor in various synthetic processes. For example, Chapman et al. (1971) utilized ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate to create derivatives including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives. These derivatives underwent further bromination, leading to the synthesis of various compounds for preliminary pharmacological studies (Chapman et al., 1971).

Involvement in Complex Organic Synthesis

Ethyl 3-bromo-5-methylbenzoate also plays a role in the synthesis of complex organic structures. Pokhodylo and Obushak (2019) used a related compound, methyl 2-azido-5-bromobenzoate, alongside ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing its utility in forming intricate organic compounds (Pokhodylo & Obushak, 2019).

Applications in Pharmacology

Ethyl 3-bromo-5-methylbenzoate derivatives have potential applications in pharmacology. For instance, Chapman et al. (1968) synthesized various halogeno-3-methylbenzo[b]thiophen derivatives from 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen. These derivatives, obtained via bromination and condensation processes, could have implications in the development of new pharmaceutical agents (Chapman et al., 1968).

Involvement in Chemical Modification Processes

The compound is used in chemical modification processes to create derivatives with different properties. Chakrabarti et al. (1969) demonstrated this by formylating, brominating, and nitrating 5-hydroxy-3-methylbenzo[b]thiophen to produce various 4-substituted compounds, indicative of its role in modifying chemical structures (Chakrabarti et al., 1969).

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-methylbenzoate is not clear as it is primarily used as a research chemical . Its effects would depend on the context of its use in specific research settings.

Safety and Hazards

Ethyl 3-bromo-5-methylbenzoate is primarily used for research and development and is not recommended for medicinal, household, or other uses . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

properties

IUPAC Name

ethyl 3-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMQOAPQTQCQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602273
Record name Ethyl 3-bromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612834-81-8
Record name Ethyl 3-bromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethanol (20 mL) was added to ethyl 2-amino-3-bromo-5-methylbenzoate obtained in Example (259d) (715 mg, 2.8 mmol). While the mixture was stirred, trifluoroacetic acid (0.82 mL, 11.1 mmol), isopentyl nitrite (649 mg, 5.5 mmol) and hypophosphorous acid (7.3 g, 55.4 mmol) were added under ice-cooling, followed by stirring at room temperature for 30 minutes. The reaction solution was diluted and extracted with ethyl acetate and aqueous sodium bicarbonate solution. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane=0/10, 2/8) to obtain 594 mg of the title compound as a light yellow oily substance (88%).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulphuric acid (10 drops) was added to 3-bromo-5-methylbenzoic acid (1.18 g, 5.49 mmol) in ethanol (20 ml) and refluxed at 90° C. for 20 hours. After cooling, the mixture was diluted with diethyl ether/water and the organic phase washed with sodium hydrogen bicarbonate (saturated solution), dried (magnesium sulphate) and evaporated to dryness to give the title compound as a pale yellow oil (1.249 g, 94%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
diethyl ether water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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